molecular formula C6H10O3 B1210998 2-Ethylacetoacetic acid CAS No. 4433-85-6

2-Ethylacetoacetic acid

Cat. No. B1210998
CAS RN: 4433-85-6
M. Wt: 130.14 g/mol
InChI Key: JWDSCUIQYJUHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylacetoacetic acid is a 3-oxo monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and oxo groups respectively.

Scientific Research Applications

Recycling of Chelating Agents in Environmental Remediation

Research has explored the recycling of chelating agents like EDTA for the removal of trace metals from contaminated soils, highlighting the potential of these compounds in environmental remediation. The study by Zeng et al. (2005) demonstrates the effectiveness of using recycled EDTA in soil remediation, preserving soil organic matter and allowing for the recovery of the chelating agent with minimal loss over multiple cycles. The capability of EDTA to form stable complexes with metal ions has been harnessed to treat metal-polluted soils effectively, with the potential for recycling the chelating agent for sustainable use (Zeng, Sauvé, Allen, & Hendershot, 2005).

Biodegradability and Environmental Impact

The environmental consequences of non-biodegradable chelating agents like EDTA have led to research into biodegradable alternatives. Pinto, Neto, and Soares (2014) reviewed the use of environmentally friendly chelating agents across various applications, such as oxidative bleaching and soil remediation. They emphasized the need for biodegradable alternatives to minimize the ecological footprint of chelating agents like EDTA, which can accumulate in aquatic systems. The study sheds light on the environmental impact of these compounds and the ongoing efforts to find more sustainable alternatives (Pinto, Neto, & Soares, 2014).

Use in Analytical and Biological Studies

EDTA's role in enhancing the photocatalytic property of materials has been explored, with its peroxidase-like activity being of particular interest. Huang et al. (2017) discovered the peroxidase-like property of EDTA, which extends its applications in life science. This discovery paves the way for novel and ultrasensitive detection methods for tumor biomarkers and circular tumor cells, demonstrating the versatility of EDTA in scientific research (Huang, Liu, Zhang, Zhao, Zhou, Yuan, Tang, & Liu, 2017).

properties

CAS RN

4433-85-6

Product Name

2-Ethylacetoacetic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-ethyl-3-oxobutanoic acid

InChI

InChI=1S/C6H10O3/c1-3-5(4(2)7)6(8)9/h5H,3H2,1-2H3,(H,8,9)

InChI Key

JWDSCUIQYJUHHM-UHFFFAOYSA-N

SMILES

CCC(C(=O)C)C(=O)O

Canonical SMILES

CCC(C(=O)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (1.92 g) was dissolved in water (10 mL) and ethyl 2-ethylacetoacetate (6.32 g: made by Wako Pure Chemical Industries) was added while stirring at room temperature, and this was further stirred for 30 minutes. The ethanol was subsequently removed with a rotary evaporator, and the remaining aqueous layer was washed with ether. To this was added ether (20 mL), and then, while stirring and chilling with ice, a solution of concentrated sulfuric acid 2.35 g dissolved in water 8 mL was added dropwise. The ether layer was fractioned off, and the aqueous layer was salt precipitated and extracted with ether. The ether layers were combined to yield an ether solution of α-ethylacetoacetic acid.
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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